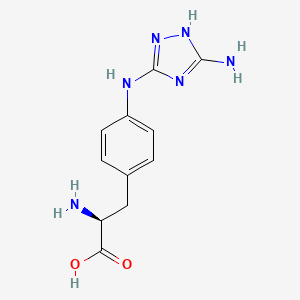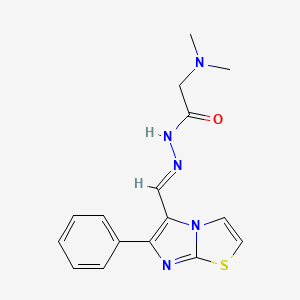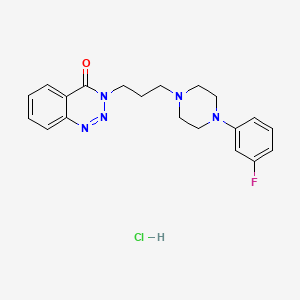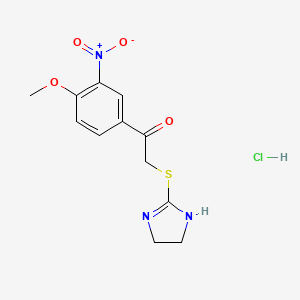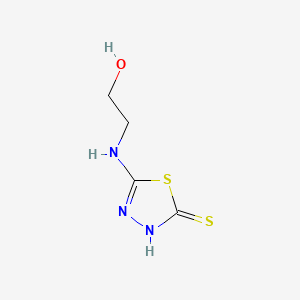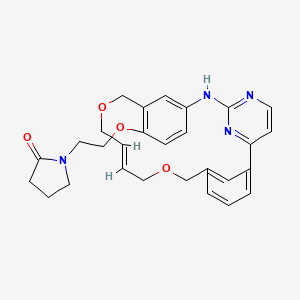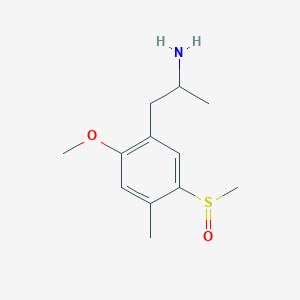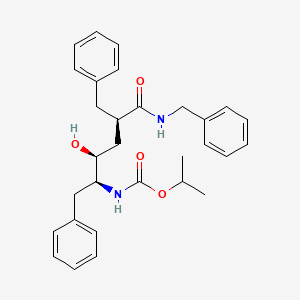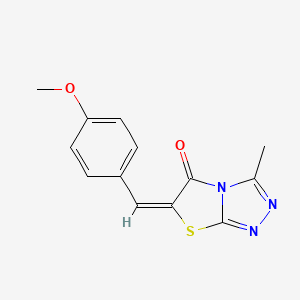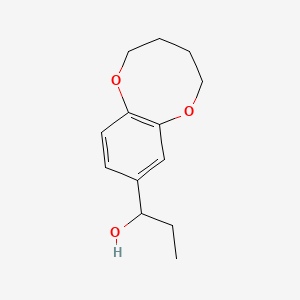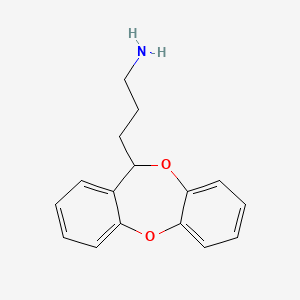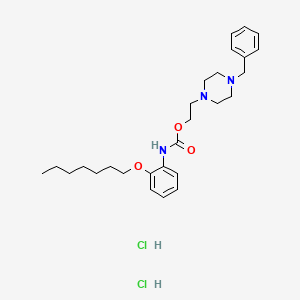
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(phenylmethyl)-1-piperazinyl)ethyl ester, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(phenylmethyl)-1-piperazinyl)ethyl ester, dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a carbamic acid ester linked to a piperazine ring and a heptyloxyphenyl group. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(phenylmethyl)-1-piperazinyl)ethyl ester, dihydrochloride typically involves multiple steps. One common approach is to start with the preparation of the heptyloxyphenyl carbamic acid ester. This can be achieved by reacting heptyloxyphenol with phosgene or a similar carbonylating agent to form the corresponding chloroformate, which is then reacted with an amine to yield the carbamic acid ester.
The next step involves the introduction of the piperazine ring. This can be done by reacting the carbamic acid ester with 1-(phenylmethyl)piperazine under suitable conditions, such as in the presence of a base like triethylamine, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure dihydrochloride form.
化学反応の分析
Types of Reactions
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(phenylmethyl)-1-piperazinyl)ethyl ester, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines or alcohols.
科学的研究の応用
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(phenylmethyl)-1-piperazinyl)ethyl ester, dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The heptyloxyphenyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
類似化合物との比較
Similar Compounds
Carbamic acid, phenyl-, ethyl ester: A simpler ester with different substituents.
Carbamic acid, (2-(4-phenoxyphenoxy)ethyl)-, ethyl ester: Contains a phenoxyphenoxy group instead of a heptyloxyphenyl group.
Carbamic acid, phenyl-, methyl ester: Another ester with a methyl group instead of a heptyloxyphenyl group.
Uniqueness
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(phenylmethyl)-1-piperazinyl)ethyl ester, dihydrochloride is unique due to its combination of a heptyloxyphenyl group and a piperazine ring, which confer specific chemical and biological properties. This combination is not commonly found in other carbamic acid esters, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
141312-27-8 |
|---|---|
分子式 |
C27H41Cl2N3O3 |
分子量 |
526.5 g/mol |
IUPAC名 |
2-(4-benzylpiperazin-1-yl)ethyl N-(2-heptoxyphenyl)carbamate;dihydrochloride |
InChI |
InChI=1S/C27H39N3O3.2ClH/c1-2-3-4-5-11-21-32-26-15-10-9-14-25(26)28-27(31)33-22-20-29-16-18-30(19-17-29)23-24-12-7-6-8-13-24;;/h6-10,12-15H,2-5,11,16-23H2,1H3,(H,28,31);2*1H |
InChIキー |
VVUQPOPHBIGRBO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OCCN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


